molecular formula C12H12ClNO B13699738 O-(3-Biphenylyl)hydroxylamine Hydrochloride

O-(3-Biphenylyl)hydroxylamine Hydrochloride

Katalognummer: B13699738
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: ZSZLZPDFWSMFJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “MFCD26383867” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD26383867 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The typical synthetic route includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of MFCD26383867 is scaled up to meet demand. This involves the use of large reactors and continuous processing techniques to ensure consistent quality and efficiency. The industrial production process also includes rigorous quality control measures to ensure that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD26383867 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The reactions of MFCD26383867 typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as acids or bases to facilitate the reaction.

Major Products

The major products formed from the reactions of MFCD26383867 depend on the type of reaction and the conditions used. For example:

    Oxidation: The oxidized products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The reduced products may include alcohols or amines.

    Substitution: The substituted products may include derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD26383867 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: MFCD26383867 is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD26383867 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Eigenschaften

Molekularformel

C12H12ClNO

Molekulargewicht

221.68 g/mol

IUPAC-Name

O-(3-phenylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C12H11NO.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,13H2;1H

InChI-Schlüssel

ZSZLZPDFWSMFJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)ON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.